

# Comparative Guide to the Identification and Characterization of Lansoprazole Chloromethyl Impurity

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## Compound of Interest

**Compound Name:** 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

**Cat. No.:** B194831

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of Lansoprazole Chloromethyl Impurity, a potential process-related impurity in the synthesis of the proton pump inhibitor, Lansoprazole. The information presented herein is intended to assist researchers in selecting appropriate analytical techniques and in the development and validation of methods for the control of this impurity.

## Chemical Identification

Lansoprazole Chloromethyl Impurity is chemically known as 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. It is a key intermediate in the synthesis of Lansoprazole.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Parameter	Value	Reference
Chemical Name	2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
CAS Number	127337-60-4	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> Cl <sub>2</sub> F <sub>3</sub> NO	<a href="#">[7]</a>
Molecular Weight	276.08 g/mol	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>

## Analytical Methodologies: A Comparative Overview

The primary methods for the detection and quantification of Lansoprazole Chloromethyl Impurity are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

## Chromatographic Methods Comparison

While a direct head-to-head study for this specific impurity is not extensively published, a comparison can be drawn from methods developed for Lansoprazole and its related substances. UPLC generally offers significant advantages in terms of speed and efficiency over conventional HPLC.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Parameter	HPLC Method	UPLC Method
Principle	Separation based on partitioning between a stationary and mobile phase at high pressure.	Separation using columns with sub-2 $\mu$ m particles, allowing for higher resolution and faster analysis at higher pressures. [9][11]
Typical Column	Inertsil ODS-3V (150 x 4.6 mm, 5 $\mu$ m)[12]	Waters Acquity BEH C18 (e.g., 100 x 2.1 mm, 1.7 $\mu$ m)[9][10] [11]
Mobile Phase	Gradient mixture of a buffer (e.g., phosphate buffer pH 7.4) and organic solvents (e.g., Methanol, Acetonitrile).[12]	Gradient mixture of a buffer (e.g., phosphate buffer pH 7.0) and organic solvents (e.g., Methanol, Acetonitrile).[9][10] [11]
Flow Rate	~1.0 mL/min[13][14]	~0.3 - 0.5 mL/min
Run Time	Longer, often exceeding 30 minutes.	Shorter, typically under 10 minutes.[9]
Resolution	Good	Excellent, with sharper peaks.
Sensitivity	High (LOD reported at 2.0 ppm for CTP)[12]	Very High
Advantages	Widely available, robust, and well-established.	Faster analysis, higher throughput, better resolution, and lower solvent consumption.[9][11]
Disadvantages	Longer run times, lower peak efficiency compared to UPLC.	Requires specialized high-pressure equipment.

## Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of the impurity.

Technique	Expected Data
<sup>1</sup> H NMR	Signals corresponding to the pyridine ring protons, the methyl group, the chloromethyl group, and the trifluoroethoxy group. The hydrochloride salt may affect the chemical shifts of the pyridine protons.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the mass of the free base (C <sub>9</sub> H <sub>9</sub> ClF <sub>3</sub> NO) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy	Absorption bands characteristic of the aromatic pyridine ring, C-Cl, C-O, and C-F bonds.

## Experimental Protocols

### HPLC Method for the Determination of Lansoprazole Chloromethyl Impurity

This protocol is based on a highly sensitive method developed for the determination of toxic impurities in Lansoprazole.[12]

- Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
- Column: Inertsil ODS-3V (150 x 4.6 mm, 5 µm).[12]
- Mobile Phase A: Buffer (1.36 g of Potassium dihydrogen orthophosphate and 1.74 g of Dipotassium hydrogen phosphate in 1000 mL water, pH adjusted to 7.4 with Triethylamine) and Methanol (90:10 v/v).[12]
- Mobile Phase B: Acetonitrile and Methanol (90:10 v/v).[12]
- Gradient Program: A suitable gradient program should be developed to ensure the separation of the impurity from Lansoprazole and other related substances.
- Flow Rate: Approximately 1.0 mL/min.

- Detection: UV at 210 nm.[12]
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: A solution of the Lansoprazole sample is prepared in a suitable diluent. A spiked sample with a known concentration of the Lansoprazole Chloromethyl Impurity reference standard should be used for validation.

## UPLC Method for the Analysis of Lansoprazole and its Impurities

This protocol is based on a validated stability-indicating UPLC method.[9][10][11]

- Chromatographic System: Ultra-High-Performance Liquid Chromatograph with a UV detector.
- Column: Waters Acquity BEH C18 (100 x 2.1 mm, 1.7  $\mu$ m).[9][10][11]
- Mobile Phase A: pH 7.0 phosphate buffer and Methanol (90:10 v/v).[9][10][11]
- Mobile Phase B: Methanol and Acetonitrile (50:50 v/v).[9][10][11]
- Gradient Program: A gradient program that allows for the separation of all related impurities.
- Flow Rate: Approximately 0.3 mL/min.[15]
- Detection: UV at 285 nm.[9][10][11][15]
- Injection Volume: 2  $\mu$ L.
- Method Validation: The method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and robustness.[16][17]

## Spectroscopic Characterization Protocol

- Sample Preparation: A purified sample of the Lansoprazole Chloromethyl Impurity (obtained from a reference standard supplier) should be used.

- $^1\text{H}$  NMR Spectroscopy:
  - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
  - Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure.
- Mass Spectrometry:
  - Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
  - Acquire the full scan mass spectrum to determine the molecular weight.
  - Perform tandem MS (MS/MS) to study the fragmentation pattern for structural confirmation.
- Infrared Spectroscopy:
  - Prepare the sample as a KBr pellet or a thin film.
  - Acquire the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Visualizations

### Potential Formation Pathway of Lansoprazole Chloromethyl Impurity

The Lansoprazole Chloromethyl Impurity is a key intermediate in the synthesis of Lansoprazole. Its presence in the final drug product is likely due to it being an unreacted starting material or a byproduct of an incomplete reaction.

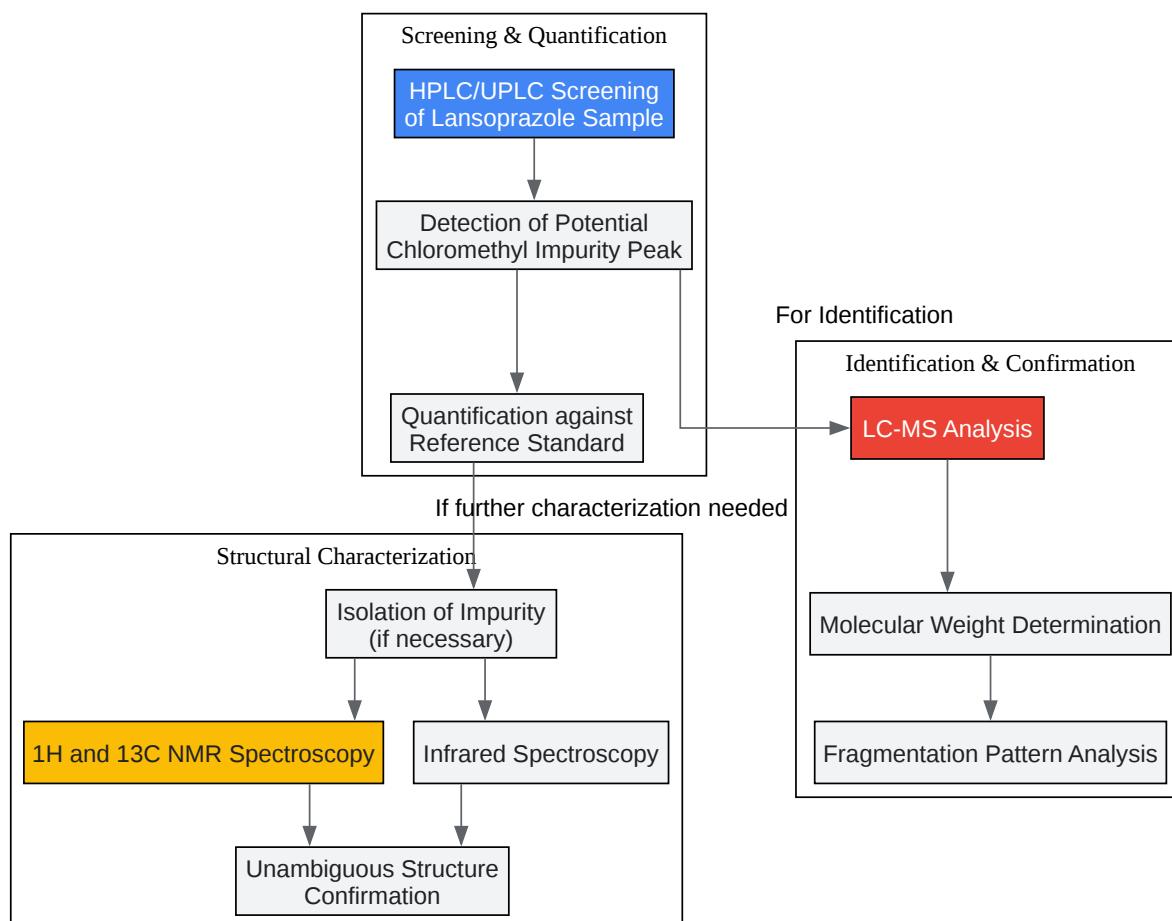


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Caption: Potential synthetic route leading to the formation of Lansoprazole.

## Analytical Workflow for Identification and Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis of the Lansoprazole Chloromethyl Impurity.

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Caption: General analytical workflow for impurity analysis.

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